4-Hepten-2-one

Description

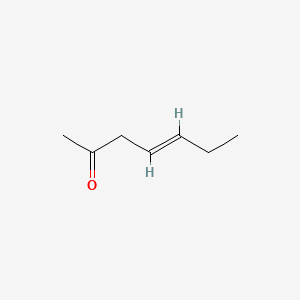

Structure

3D Structure

Properties

IUPAC Name |

hept-4-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKIKHHXFHNXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319084 | |

| Record name | 4-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-22-7 | |

| Record name | 4-Hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24332-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Presence of 4-Hepten-2-one in Fruits: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 4-Hepten-2-one in fruits. While the presence of this compound in fruit matrices is noted in chemical databases, a thorough review of published scientific literature reveals a conspicuous absence of quantitative data and specific experimental protocols for its isolation and characterization. This document summarizes the available information, highlights the prevalence of its isomers, and provides a generalized experimental framework for the analysis of such volatile compounds in fruits.

Natural Occurrence of 4-Hepten-2-one in Fruits: A Scarcity of Data

In contrast, a significant body of research exists on the natural occurrence of its isomers, most notably 6-methyl-5-hepten-2-one (sulcatone). This ketone is a well-documented volatile organic compound contributing to the characteristic aroma of various plants and fruits.[2]

Quantitative Data Summary

Due to the lack of specific quantitative studies on 4-Hepten-2-one in fruits, a data table summarizing its concentration in various fruit matrices cannot be provided at this time. The table below reflects this current knowledge gap.

| Fruit Species | Cultivar | Tissue | Concentration Range | Analytical Method | Reference |

| Not Reported | Not Reported | Not Reported | Detected, but not quantified | Not Specified | --INVALID-LINK--, --INVALID-LINK-- |

Biosynthesis of Ketones in Fruits

The biosynthetic pathways leading to the formation of C7 ketones like 4-Hepten-2-one in plants are not fully elucidated. However, the formation of many fruit volatiles, including ketones, is generally understood to originate from the degradation of larger molecules such as fatty acids, amino acids, and carotenoids.[3][4][5]

Fatty acids are major precursors for a wide range of aroma compounds.[3] Through processes like β-oxidation and the lipoxygenase (LOX) pathway, long-chain fatty acids are broken down into smaller, more volatile molecules, including aldehydes and alcohols, which can be further converted to ketones.[3] The degradation of carotenoids is another significant source of ketones in fruits, leading to the formation of norisoprenoids which contribute to floral and fruity aromas.[6]

Experimental Protocols for Volatile Compound Analysis in Fruits

While a specific protocol for 4-Hepten-2-one is not available, the following outlines a general and widely adopted methodology for the analysis of volatile organic compounds (VOCs) in a fruit matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the detection of trace levels of ketones like 4-Hepten-2-one.

Objective

To extract, separate, identify, and semi-quantify volatile compounds from a fruit sample.

Materials and Reagents

-

Fruit sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanone, for semi-quantification)

-

Ultrapure water

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation

-

Homogenize a representative portion of the fruit sample (e.g., 5 g of pulp) using a blender or food processor.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known amount of the internal standard solution.

-

Seal the vial tightly with the screw cap.

HS-SPME Procedure

-

Place the vial in a heating block or water bath equipped with an agitator.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

-

Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

-

Injector: Set to a high temperature (e.g., 250 °C) in splitless mode to ensure efficient thermal desorption of the analytes from the SPME fiber.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program might be:

-

Initial temperature of 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 3 °C/min.

-

Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Semi-quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

Visualizations

The following diagrams illustrate the general workflow for the analysis of volatile compounds in fruits and a conceptual representation of the biosynthesis of fruit aromas.

Caption: A generalized workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.

Caption: A conceptual diagram illustrating the general biosynthetic origins of fruit aroma compounds, including ketones.

References

- 1. Showing Compound (Z)-4-Hepten-2-one (FDB021432) - FooDB [foodb.ca]

- 2. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From Biosynthesis to Regulation: Recent Advances in the Study of Fruit-Bound Aroma Compounds | MDPI [mdpi.com]

Biosynthesis of 4-Hepten-2-one in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hepten-2-one is a volatile organic compound found in various plants, contributing to their characteristic aroma. While the complete biosynthetic pathway of 4-Hepten-2-one in plants has not been fully elucidated, current research suggests a putative pathway involving the oxidative degradation of polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the proposed biosynthesis, drawing parallels with the formation of structurally similar unsaturated ketones in plants. This document outlines the key enzymatic steps, potential precursors, and regulatory aspects. Furthermore, it includes detailed, generalized experimental protocols for the elucidation of this pathway and presents the information in a structured format for researchers, scientists, and professionals in drug development.

Introduction

4-Hepten-2-one is a naturally occurring methyl ketone that has been identified as a volatile constituent in plants such as corn (Zea mays) and banana (Musa spp.).[1][2] Its presence in the plant kingdom points to an underlying biosynthetic machinery. Understanding the formation of such compounds is crucial for various applications, including the development of flavor and fragrance compounds, as well as for metabolic engineering of crops. This guide synthesizes the current understanding and proposes a putative biosynthetic pathway for 4-Hepten-2-one based on analogous pathways for other unsaturated ketones in plants.

Proposed Biosynthetic Pathway of 4-Hepten-2-one

The biosynthesis of 4-Hepten-2-one is hypothesized to originate from the lipoxygenase (LOX) pathway, which is responsible for the formation of numerous volatile compounds in plants from the breakdown of polyunsaturated fatty acids (PUFAs). The proposed precursor for a C7 ketone like 4-Hepten-2-one is linoleic acid (a C18:2 fatty acid).

The key enzymatic steps are proposed as follows:

-

Lipoxygenase (LOX) Action : The pathway is initiated by the action of lipoxygenase on a polyunsaturated fatty acid, such as linoleic acid. LOX introduces a hydroperoxy group at a specific position.

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), leading to the formation of an aldehyde and a C12-oxo-acid.

-

Isomerization and Reduction/Oxidation : The initially formed aldehyde can undergo isomerization. Subsequent enzymatic reduction or oxidation steps would lead to the final ketone product.

This proposed pathway is analogous to the formation of other well-characterized plant volatiles.

Visualization of the Putative Biosynthetic Pathway

References

Unveiling the Scent of Attraction: A Technical Guide to Characterizing 4-Hepten-2-one as a Putative Insect Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 4-Hepten-2-one is a known volatile organic compound, extensive literature searches did not yield specific studies definitively identifying it as a putative sex pheromone for a particular insect species. Therefore, this technical guide utilizes 4-Hepten-2-one as a hypothetical candidate to illustrate the comprehensive experimental workflow and data interpretation required for the identification and characterization of a novel insect sex pheromone. The data presented herein is illustrative and not based on empirical results for this specific compound.

Introduction

Insect sex pheromones are critical chemical signals that mediate mating behavior, playing a vital role in species recognition and reproductive success.[1][2] The identification and synthesis of these pheromones have paved the way for innovative and environmentally benign pest management strategies.[3] This guide provides a detailed technical framework for the systematic investigation of a candidate compound, 4-Hepten-2-one, as a putative insect sex pheromone in a hypothetical insect species, Insectus fictitious. The methodologies outlined below represent the standard pipeline for moving from initial observation to behavioral validation.

Pheromone Collection and Chemical Analysis

The initial step involves the collection of volatile compounds from sexually mature female Insectus fictitious during their calling (pheromone-releasing) period.

Experimental Protocol: Volatile Collection

-

Insect Rearing: Rear Insectus fictitious under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) to ensure a steady supply of virgin individuals.

-

Calling Behavior Observation: Determine the peak calling period of virgin females through behavioral observation.

-

Aeration Setup: Place calling virgin females in a clean glass chamber.

-

Volatile Trapping: Draw purified air over the insects and through an adsorbent filter (e.g., Porapak Q) for a set duration (e.g., 4-6 hours) to trap the emitted volatiles.

-

Elution: Elute the trapped volatiles from the adsorbent using a minimal volume of high-purity solvent (e.g., hexane or dichloromethane).

-

Chemical Analysis: Concentrate the eluate and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical constituents. In our hypothetical scenario, this analysis reveals the presence of 4-Hepten-2-one.

Electrophysiological Assays

Electroantennography (EAG) and Single Sensillum Recording (SSR) are pivotal techniques to determine if the insect's antennae can detect the candidate pheromone.[4][5][6][7]

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant stimulus.[5]

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a male Insectus fictitious and mount it between two electrodes containing a conductive solution.

-

Stimulus Delivery: Deliver a puff of air carrying a known concentration of synthetic 4-Hepten-2-one over the antenna.

-

Signal Recording: Record the resulting depolarization of the antennal membrane using an amplifier and data acquisition software.

-

Dose-Response: Test a range of concentrations to establish a dose-response relationship.

Hypothetical Quantitative Data: EAG Responses of Male Insectus fictitious to 4-Hepten-2-one

| Concentration (µg/µl) | Mean EAG Response (mV) ± SD (n=10) |

| 0.001 | 0.2 ± 0.05 |

| 0.01 | 0.8 ± 0.12 |

| 0.1 | 2.5 ± 0.3 |

| 1 | 5.1 ± 0.6 |

| 10 | 5.3 ± 0.5 |

| Control (Hexane) | 0.1 ± 0.03 |

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a much finer resolution of neural response.[4][7]

Experimental Protocol: Single Sensillum Recording (SSR)

-

Insect Preparation: Immobilize a male Insectus fictitious in a holder, exposing the antennae.

-

Electrode Placement: Insert a recording electrode into the base of a target sensillum (e.g., sensilla trichodea) and a reference electrode into the eye.

-

Stimulus Delivery: Deliver a continuous stream of purified air over the antenna, with puffs of 4-Hepten-2-one introduced into the airstream.

-

Spike Sorting and Analysis: Record the neuronal firing rate and analyze the spike frequency in response to the stimulus.

Hypothetical Quantitative Data: SSR Responses of OSNs in Male Insectus fictitious to 4-Hepten-2-one

| Stimulus | Mean Firing Rate (spikes/s) ± SD (n=10) |

| 4-Hepten-2-one (1 µg) | 85 ± 12 |

| Control (Hexane) | 5 ± 2 |

Behavioral Assays

Behavioral assays are essential to confirm that the candidate pheromone elicits a behavioral response consistent with mate attraction.

Y-Tube Olfactometer

A Y-tube olfactometer provides a simple choice test to determine if an insect is attracted to, repelled by, or indifferent to an odor.

Experimental Protocol: Y-Tube Olfactometer Assay

-

Setup: Place a Y-tube olfactometer in a controlled environment with uniform lighting and airflow.

-

Odor Introduction: Introduce a stream of air containing 4-Hepten-2-one into one arm of the Y-tube and a control (solvent only) stream into the other arm.

-

Insect Release: Release a single male Insectus fictitious at the base of the Y-tube.

-

Choice Recording: Record which arm the insect first enters and the time spent in each arm over a set period (e.g., 5 minutes).

Hypothetical Quantitative Data: Y-Tube Olfactometer Choices of Male Insectus fictitious

| Treatment Arm | Control Arm | No Choice |

| 4-Hepten-2-one | Hexane | |

| 78% | 18% | 4% |

| (n=50, Chi-square test, p < 0.001) |

Wind Tunnel Assay

A wind tunnel assay allows for the observation of more complex, natural behaviors such as upwind flight and source location.

Experimental Protocol: Wind Tunnel Assay

-

Setup: Place a wind tunnel in a dark room with controlled airflow and a point source for odor release at the upwind end.

-

Odor Release: Release a plume of 4-Hepten-2-one from the point source.

-

Insect Release: Release a male Insectus fictitious on a platform at the downwind end of the tunnel.

-

Behavioral Observation: Record key behaviors such as taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

Hypothetical Quantitative Data: Wind Tunnel Behaviors of Male Insectus fictitious

| Behavior | Response to 4-Hepten-2-one (%) (n=50) | Response to Control (%) (n=50) |

| Taking Flight | 92 | 10 |

| Upwind Flight | 85 | 4 |

| Source Contact | 76 | 0 |

Signaling Pathways and Experimental Workflows

The perception of 4-Hepten-2-one by Insectus fictitious would initiate a cascade of events within the olfactory sensory neurons, leading to a behavioral response. The experimental workflow follows a logical progression from chemical identification to behavioral validation.

Caption: Generalized insect olfactory signaling pathway.

Caption: Experimental workflow for pheromone identification.

Conclusion

This technical guide outlines a systematic and multi-tiered approach to investigate a candidate compound, such as 4-Hepten-2-one, as a putative insect sex pheromone. The combination of chemical analysis, electrophysiology, and behavioral assays provides a robust framework for elucidating the role of volatile compounds in insect chemical communication. While the data presented for 4-Hepten-2-one is hypothetical, the described protocols and workflows are directly applicable to real-world research endeavors in chemical ecology and the development of novel pest management solutions. The successful identification of new sex pheromones holds significant promise for advancing sustainable agriculture and protecting ecosystems.

References

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. Insect Mating Behaviors: A Review of the Regulatory Role of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 6. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of (E)-4-Hepten-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-4-Hepten-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and illustrates relevant chemical principles.

Chemical and Physical Properties

(E)-4-Hepten-2-one is a methyl ketone and an olefinic compound, classified as an oxygenated hydrocarbon.[1] It is recognized as a metabolite and has been detected in fruits, suggesting it could be a potential biomarker for the consumption of these foods.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | (E)-hept-4-en-2-one | [1] |

| CAS Number | 36678-43-0 | [1] |

| Canonical SMILES | CC/C=C/CC(=O)C | [1] |

| InChI Key | VQKIKHHXFHNXJT-SNAWJCMRSA-N | [1] |

Physical Properties

| Property | Value | Notes |

| Boiling Point | 149-150 °C (estimated) | For (E)-4-Hepten-2-one[2] |

| 156-157 °C @ 760 mmHg | Experimental for (E)-2-Hepten-4-one[3] | |

| Melting Point | Not available | |

| Density | 0.8618 g/cm³ (estimate) | For 4-Hepten-2-one[4] |

| 0.845-0.852 g/mL | Experimental for (E)-2-Hepten-4-one[3] | |

| Refractive Index | 1.4290 (estimate) | For 4-Hepten-2-one[4] |

| 1.440-1.445 | Experimental for (E)-2-Hepten-4-one[3] | |

| Water Solubility | 5445 mg/L @ 25 °C (estimated) | [2] |

| LogP | 1.725 (estimated) | [2] |

Spectroscopic Data

Spectroscopic data for (E)-4-Hepten-2-one is available across various databases, providing insight into its structural features.

| Spectroscopy | Data Summary |

| ¹H NMR | Data not explicitly found in searches. Predicted shifts would show signals for the methyl ketone, the ethyl group, the methylene group adjacent to the carbonyl, and the vinylic protons, with a large coupling constant for the trans-alkene protons. |

| ¹³C NMR | Data not explicitly found in searches. Predicted chemical shifts would include a peak for the carbonyl carbon (~208 ppm), two peaks for the sp² carbons of the double bond (~120-140 ppm), and peaks for the sp³ carbons of the methyl and ethyl groups. |

| Infrared (IR) | FTIR and ATR-IR spectra are available.[1] Key absorptions are expected for the C=O stretch of the ketone (around 1715 cm⁻¹ for a saturated ketone, potentially shifted to a lower wavenumber due to conjugation) and the C=C stretch of the alkene (around 1650 cm⁻¹). The trans C-H bend of the alkene would appear around 965 cm⁻¹. |

| Mass Spectrometry (MS) | GC-MS data is available.[1] The molecular ion peak would be at m/z = 112. Common fragmentation patterns for ketones include alpha-cleavage (loss of methyl or propyl group) and McLafferty rearrangement. |

| Raman | FT-Raman spectra are available.[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (E)-4-Hepten-2-one was not found in the performed searches. However, a general method for a structurally similar compound, (E)-3-Hepten-2-one, via an aldol condensation of butyraldehyde and acetone is available and can be adapted.

Synthesis of (E)-3-Hepten-2-one (Adaptable for (E)-4-Hepten-2-one)

This protocol describes the synthesis of (E)-3-Hepten-2-one, which can be modified for (E)-4-Hepten-2-one by using propanal instead of butyraldehyde.

Reaction: Propanal + Acetone → (E)-4-Hepten-2-one

Materials:

-

Propanal

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Potassium bisulfate (KHSO₄) solution (1 N)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

A solution of NaOH (0.5 g) in water (10.0 mL) and acetone (10 mmol) in ethanol (15 mL) is prepared in a round-bottom flask at 0 °C.

-

Propanal (10 mmol) is added gradually to the stirred mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by adding 1 N KHSO₄ solution until the pH is approximately 6.

-

The product is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Caption: Adapted synthesis workflow for (E)-4-Hepten-2-one.

Reactivity and Stability

As an α,β-unsaturated ketone, (E)-4-Hepten-2-one exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. The conjugation of the double bond with the carbonyl group influences its reactivity, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate or 1,4-addition).

Nucleophilic Addition

Nucleophiles can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The reaction pathway is dependent on the nature of the nucleophile.

-

1,2-Addition: Strong, hard nucleophiles such as Grignard reagents and organolithium compounds preferentially attack the carbonyl carbon.

-

1,4-Addition (Conjugate Addition): Weaker, soft nucleophiles like amines, cyanides, and Gilman reagents (organocuprates) tend to add to the β-carbon.

Caption: Pathways of nucleophilic addition to an α,β-unsaturated ketone.

Electrophilic Addition

The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic attack compared to a simple alkene. When electrophilic addition does occur, the regioselectivity is controlled by the formation of a resonance-stabilized carbocation intermediate.

Stability

Information regarding the specific stability and degradation pathways of (E)-4-Hepten-2-one is limited. As with many unsaturated ketones, it may be susceptible to polymerization and oxidation over time, especially when exposed to light, air, or heat.

Biological Activity and Signaling Pathways

There is a lack of specific information in the searched literature regarding the biological activity and involvement in signaling pathways of (E)-4-Hepten-2-one. A related compound, 6-methyl-5-hepten-2-one, has been reported to possess antioxidant properties. Further research is needed to determine if (E)-4-Hepten-2-one exhibits similar or other biological activities.

Conclusion

(E)-4-Hepten-2-one is a molecule of interest due to its presence in natural sources and its potential as a biomarker. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide consolidates the existing computed data and provides context through the properties of similar compounds. The reactivity of (E)-4-Hepten-2-one is characteristic of α,β-unsaturated ketones, with a propensity for nucleophilic addition. Further experimental investigation is required to fully elucidate its properties, synthetic pathways, and potential biological roles.

References

- 1. (4E)-4-Hepten-2-one | C7H12O | CID 5363123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-4-hepten-2-one, 24332-22-7 [thegoodscentscompany.com]

- 3. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24332-22-7 CAS MSDS (4-Hepten-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Data of cis-4-Hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-2-one, also known as (Z)-4-Hepten-2-one, is an organic compound with the chemical formula C₇H₁₂O.[1] As an unsaturated ketone, its chemical properties and spectroscopic characteristics are of interest in various fields of chemical research and development. This technical guide provides a summary of the expected spectroscopic data for cis-4-Hepten-2-one, based on established principles of spectroscopy and data from analogous compounds, due to the limited availability of experimentally derived spectra in public databases. Detailed, generalized experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

Table 1: Expected ¹H NMR Spectral Data for cis-4-Hepten-2-one

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.4 - 5.6 | m | 2H | H-4, H-5 (vinylic) |

| ~ 3.1 - 3.2 | d | 2H | H-3 (allylic) |

| ~ 2.1 | s | 3H | H-1 (methyl ketone) |

| ~ 2.0 - 2.1 | m | 2H | H-6 (allylic) |

| ~ 0.9 - 1.0 | t | 3H | H-7 (ethyl) |

Note: Predicted values. Actual chemical shifts and coupling constants may vary.

Table 2: Expected ¹³C NMR Spectral Data for cis-4-Hepten-2-one

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 208 | C-2 (C=O) |

| ~ 130 | C-5 (vinylic) |

| ~ 125 | C-4 (vinylic) |

| ~ 45 | C-3 (allylic) |

| ~ 30 | C-1 (methyl ketone) |

| ~ 20 | C-6 (allylic) |

| ~ 14 | C-7 (ethyl) |

Note: Predicted values. Actual chemical shifts may vary.

Table 3: Expected Key IR Absorptions for cis-4-Hepten-2-one

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3010-3040 | C-H stretch (vinylic) |

| ~ 2850-2960 | C-H stretch (aliphatic) |

| ~ 1715 | C=O stretch (ketone) |

| ~ 1650 | C=C stretch (cis-alkene) |

| ~ 675-730 | C-H bend (cis-alkene, out-of-plane) |

Note: Predicted values. Actual absorption frequencies may vary.

Table 4: Expected Mass Spectrometry Fragmentation for cis-4-Hepten-2-one

| m/z | Interpretation |

| 112 | Molecular Ion [M]⁺ |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - CH₃CO]⁺ |

| 55 | McLafferty rearrangement product |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: Fragmentation patterns are predicted based on common pathways for ketones and alkenes.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in cis-4-Hepten-2-one by measuring the absorption of infrared radiation.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat cis-4-Hepten-2-one directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of cis-4-Hepten-2-one.

-

Methodology (¹H and ¹³C NMR):

-

Prepare the sample by dissolving approximately 5-20 mg of cis-4-Hepten-2-one in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth according to the spectrometer's gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the NMR data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate cis-4-Hepten-2-one from any impurities and determine its molecular weight and fragmentation pattern.

-

Methodology:

-

Prepare a dilute solution of cis-4-Hepten-2-one in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port volatilizes the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column. The column is housed in an oven that follows a programmed temperature ramp to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

As compounds elute from the column, they enter the mass spectrometer's ion source (typically using electron ionization, EI).

-

In the ion source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like cis-4-Hepten-2-one.

Caption: Logical workflow for the spectroscopic analysis of cis-4-Hepten-2-one.

References

An In-depth Technical Guide to the Isomers of 4-Hepten-2-one for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 4-hepten-2-one, including their IUPAC nomenclature, CAS numbers, and relevant experimental protocols. This information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Isomers of Hepten-2-one: A Comparative Overview

The molecular formula C₇H₁₂O represents numerous structural and stereoisomers of hepten-2-one. These isomers, which differ in the position of the carbon-carbon double bond and the geometry around it, exhibit distinct physical and chemical properties. A thorough understanding of these isomers is crucial for their accurate identification, synthesis, and application in research and development.

The table below summarizes the key isomers of hepten-2-one, providing their standardized IUPAC names and Chemical Abstracts Service (CAS) numbers for unambiguous identification.

| IUPAC Name | CAS Number |

| Stereoisomers of 4-Hepten-2-one | |

| (E)-4-Hepten-2-one | 36678-43-0[1] |

| (Z)-4-Hepten-2-one | Not explicitly found, often grouped with the general CAS number for 4-Hepten-2-one (24332-22-7)[1] |

| Positional Isomers of Hepten-2-one | |

| 1-Hepten-3-one | 2918-13-0[2][3][4][5] |

| (E)-2-Hepten-4-one | 4643-25-8 |

| 3-Hepten-2-one (isomer unspecified) | 5609-09-6[6] |

| (E)-3-Hepten-2-one | 1119-44-4[7][8][9] |

| 5-Hepten-2-one (isomer unspecified) | 6714-00-7[10][11][12][13] |

| (E)-5-Hepten-2-one | 1071-94-9[14] |

| 6-Hepten-2-one | 21889-88-3[15][16] |

| Branched Isomers of Hepten-2-one | |

| 6-Methyl-5-hepten-2-one | 110-93-0[17][18][19][20][21] |

| 6-Methyl-6-hepten-2-one | 10408-15-8[22][23][24][25] |

| (Z)-4-Hepten-2-one, 6-methyl- | 104728-06-5[26] |

| 5-Methyl-2-hepten-4-one (predominantly trans) | 81925-81-7[27][28] |

| 3-Methyl-3-hepten-5-one | 1447-26-3[29] |

| 6-Methylhept-5-en-3-one | 86883-66-1[30] |

| (Z)-5-Methylhept-4-en-3-one | Not explicitly found |

Isomeric Relationships

The relationship between the stereoisomers and positional isomers of hepten-2-one can be visualized as follows:

Experimental Protocols

Detailed methodologies for the synthesis and analysis of hepten-2-one isomers are critical for obtaining pure compounds and accurate data. Below are protocols for key experimental procedures.

Synthesis of 6-Methyl-4-hepten-2-one via Aldol Condensation

This protocol describes a common method for the synthesis of a branched isomer of hepten-2-one.

Materials:

-

Acetone

-

Isobutyraldehyde

-

Aqueous sodium hydroxide solution

-

Ice bath

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine acetone and the aqueous sodium hydroxide solution. Cool the mixture to 0-5 °C using an ice bath.

-

Controlled Addition: Slowly add isobutyraldehyde dropwise to the cooled and stirred acetone-base mixture over 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Neutralize the reaction mixture with dilute HCl until slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure.

Analysis of Hepten-2-one Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like hepten-2-one isomers.

Sample Preparation:

-

For samples in a complex matrix, such as biological fluids or natural products, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.

-

For LLE, homogenize the sample and extract with an organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

An internal standard should be added for accurate quantification.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

NMR Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of isomers.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified ketone sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Key parameters to analyze for distinguishing between isomers include chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). For example, the chemical shifts and multiplicities of the olefinic protons and the protons adjacent to the carbonyl group will be distinct for different positional isomers.

Biological Activity

References

- 1. (4E)-4-Hepten-2-one | C7H12O | CID 5363123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-hepten-3-one, 2918-13-0 [thegoodscentscompany.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Hepten-3-one | C7H12O | CID 520420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-hepten-3-one | CAS#:2918-13-0 | Chemsrc [chemsrc.com]

- 6. 3-Hepten-2-one|lookchem [lookchem.com]

- 7. 3-Hepten-2-one [webbook.nist.gov]

- 8. parchem.com [parchem.com]

- 9. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Hepten-2-one | C7H12O | CID 23178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. 5-Hepten-2-one [webbook.nist.gov]

- 13. 5-Hepten-2-one [webbook.nist.gov]

- 14. (5E)-5-Hepten-2-one | C7H12O | CID 5363108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-Hepten-2-one|lookchem [lookchem.com]

- 16. 6-Hepten-2-one | C7H12O | CID 10975443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0 [sigmaaldrich.com]

- 18. ez.restek.com [ez.restek.com]

- 19. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]

- 20. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]

- 21. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 22. 6-methyl-6-hepten-2-one | 10408-15-8 [chemicalbook.com]

- 23. 1-Hepten-6-one, 2-methyl- [webbook.nist.gov]

- 24. 6-Methyl-6-hepten-2-one | C8H14O | CID 151509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemsynthesis.com [chemsynthesis.com]

- 26. 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) | CAS#:104728-06-5 | Chemsrc [chemsrc.com]

- 27. 2-Hepten-4-one, 5-methyl- [webbook.nist.gov]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. scbt.com [scbt.com]

- 30. 6-Methylhept-5-en-3-one | C8H14O | CID 13115241 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hepten-2-one: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 4-Hepten-2-one, a significant unsaturated ketone in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental chemical properties, a common synthetic route, and analytical considerations.

Core Physicochemical Data

4-Hepten-2-one is an organic compound with the chemical formula C7H12O.[1][2][3][4] Its structure consists of a seven-carbon chain containing a ketone functional group at the second position and a double bond at the fourth position. The presence of the double bond gives rise to cis/trans (or Z/E) isomerism. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C7H12O |

| Molecular Weight | 112.17 g/mol [3][4][5][6] |

| IUPAC Name | Hept-4-en-2-one |

Synthesis of 4-Hepten-2-one via Aldol Condensation

A prevalent method for the synthesis of α,β-unsaturated ketones like 4-Hepten-2-one is through an aldol condensation reaction. This process involves the reaction of an enolate with a carbonyl compound, followed by dehydration. A representative experimental protocol for a similar compound, 6-methyl-4-hepten-2-one, involves the condensation of acetone and isobutyraldehyde, which can be adapted for the synthesis of 4-Hepten-2-one by substituting isobutyraldehyde with butyraldehyde.[1]

Experimental Protocol

Materials:

-

Acetone (large excess, e.g., 5-10 molar equivalents)

-

Butyraldehyde (1 molar equivalent)

-

Aqueous Sodium Hydroxide (e.g., 10-20% solution)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dilute Hydrochloric Acid

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. Acetone and the aqueous sodium hydroxide solution are combined in the flask and cooled in an ice bath to 0-5 °C.[1]

-

Controlled Addition: Butyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.[1]

-

Reaction: After the addition is complete, the reaction is allowed to stir at a controlled temperature, such as room temperature, for 12-24 hours.[1]

-

Workup: The reaction mixture is neutralized with dilute hydrochloric acid until slightly acidic. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layer is washed with water and then with brine.[1]

-

Drying and Concentration: The extracted organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the organic solvent is removed using a rotary evaporator.[1]

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 4-Hepten-2-one.[1]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 4-Hepten-2-one via aldol condensation.

Caption: Workflow for the synthesis of 4-Hepten-2-one.

It is important to note that while this guide provides a foundational understanding of 4-Hepten-2-one, specific applications in drug development would necessitate further research into its biological activity and toxicological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Hepten-2-one, (4E)-(9CI) | C7H12O | CID 179414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. (4E)-4-Hepten-2-one | C7H12O | CID 5363123 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Organoleptic Properties of 6-Methyl-5-hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-hepten-2-one, a naturally occurring ketone, is a significant contributor to the flavor and aroma profiles of numerous fruits, plants, and essential oils.[1][2][3] Its unique organoleptic properties, characterized by a complex interplay of fruity, green, and citrus notes, have made it a valuable compound in the flavor and fragrance industry.[3][4] This technical guide provides a comprehensive overview of the organoleptic characteristics of 6-methyl-5-hepten-2-one, including its odor and taste profiles, and details the experimental methodologies used for its sensory and instrumental analysis. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development and related fields who are interested in the sensory attributes of this versatile molecule.

Introduction

6-Methyl-5-hepten-2-one, also known as sulcatone, is a volatile organic compound with the chemical formula C₈H₁₄O.[2] It is a key aroma constituent in a variety of natural products, including lemongrass, citronella oil, and palmarosa oil.[1] The compound is also recognized as a degradation product of terpenes and is one of the primary volatile flavor components in tomatoes.[1] Its multifaceted sensory profile, which includes a subtle hint of blue cheese alongside its more prominent fruity characteristics, makes it a subject of interest for sensory science and product development.[2]

Organoleptic Properties

The sensory perception of 6-methyl-5-hepten-2-one is complex and has been described using a variety of descriptors by different sources. A summary of its organoleptic properties is presented below.

Odor Profile

The odor of 6-methyl-5-hepten-2-one is potent and multifaceted. It is generally characterized as having strong fatty, green, and citrus-like notes.[1][2][3] More nuanced descriptions include fruity, musty, and reminiscent of lemongrass and apple.[5][6] Some sources also report a pungent, herbal, and even a subtle cheesy or banana-like nuance.[4]

Taste Profile

The taste of 6-methyl-5-hepten-2-one is as complex as its aroma. It is often described as having a bittersweet taste, with a distinct pear-like quality.[1] At a concentration of 10 ppm, its taste is characterized as green, vegetative, musty, with apple, banana, and green bean-like notes.[4][5] Other descriptors include fruity, creamy, and slightly cheesy.[4] Higher dilutions have been noted to produce harsh and pungent notes.[7]

Quantitative Sensory Data

While descriptive analysis provides a qualitative understanding of the compound's sensory profile, quantitative data such as detection thresholds are essential for precise applications in flavor and fragrance formulations.

Table 1: Quantitative Organoleptic Data for 6-Methyl-5-hepten-2-one

| Parameter | Value | Reference Matrix |

| Odor Threshold | No specific data found | |

| Taste Threshold | Recommended use level: 0.05-1.0 ppm as consumed | Food products |

Note: Specific, scientifically validated odor and taste threshold values in standardized media like water or air were not available in the searched literature. The provided taste threshold is a recommended use level.

Experimental Protocols

The evaluation of the organoleptic properties of 6-methyl-5-hepten-2-one involves both sensory and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to assess the flavor and aroma of a substance. Common methods include discrimination tests and descriptive analysis.[8]

4.1.1. Triangle Test Protocol (Discrimination Test)

The triangle test is used to determine if a sensory difference exists between two samples.[9][10]

-

Objective: To determine if a perceptible difference exists between a sample containing a known concentration of 6-methyl-5-hepten-2-one and a control sample.

-

Panelists: A panel of at least 20-30 trained assessors is recommended.[10]

-

Sample Preparation:

-

Prepare a solution of 6-methyl-5-hepten-2-one in a neutral carrier (e.g., deodorized water, propylene glycol) at a concentration relevant to the intended application.

-

Prepare a control sample using only the neutral carrier.

-

Code the samples with random three-digit numbers to prevent bias.[9]

-

-

Procedure:

-

Present each panelist with three samples in a randomized order: two are identical (either both control or both test sample) and one is different.[9] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).[9]

-

Instruct panelists to taste or sniff each sample from left to right.

-

Ask panelists to identify the sample that is different from the other two.

-

Provide water and unsalted crackers for palate cleansing between evaluations.

-

-

Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables for the triangle test are used to determine if the difference is statistically significant.

4.1.2. Descriptive Analysis Protocol

Descriptive analysis provides a detailed sensory profile of the compound.

-

Objective: To identify and quantify the specific sensory attributes of 6-methyl-5-hepten-2-one.

-

Panelists: A small panel of highly trained assessors (8-12) is typically used.

-

Procedure:

-

Term Generation: Panelists are presented with the sample and collaboratively develop a list of descriptive terms for its aroma and flavor.

-

Reference Standards: Reference standards for each descriptor are provided to anchor the panelists' evaluations.

-

Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale).

-

Data Analysis: The intensity ratings are averaged across panelists to create a sensory profile, often visualized as a spider or radar plot.

-

Instrumental Analysis

Instrumental techniques, primarily gas chromatography-based methods, are used to identify and quantify volatile compounds like 6-methyl-5-hepten-2-one.

4.2.1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common method for analyzing volatile compounds in a food matrix, such as fruit.[11]

-

Objective: To identify and quantify 6-methyl-5-hepten-2-one in a fruit sample.

-

Sample Preparation (Fruit Matrix):

-

Homogenize a known weight of the fruit sample.

-

Place the homogenate into a headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Add an internal standard for quantification.

-

-

HS-SPME Procedure:

-

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a capillary column (e.g., DB-5MS).[12]

-

The GC oven temperature is programmed to ramp up to effectively separate the compounds. A typical program might start at 40°C, hold for a few minutes, and then increase at a controlled rate to a final temperature of around 280°C.[11][12]

-

The separated compounds are detected by a mass spectrometer, which provides both mass spectral data for identification and signal intensity for quantification.

-

Visualizations

Chemical Synthesis Pathways

6-Methyl-5-hepten-2-one can be synthesized through several chemical routes. The following diagram illustrates a common synthesis pathway starting from isoprene.

Caption: A simplified chemical synthesis route for 6-methyl-5-hepten-2-one from isoprene.

Natural Formation Pathway

In nature, 6-methyl-5-hepten-2-one is often formed through the oxidative degradation of carotenoids, such as β-carotene.[13] This process is catalyzed by carotenoid cleavage dioxygenases (CCDs).[14]

Caption: Formation of 6-methyl-5-hepten-2-one via carotenoid degradation.

Experimental Workflow for Volatile Analysis

The following diagram outlines the typical workflow for the analysis of 6-methyl-5-hepten-2-one in a fruit sample using HS-SPME-GC-MS.

Caption: Workflow for the analysis of 6-methyl-5-hepten-2-one in fruit.

Conclusion

6-Methyl-5-hepten-2-one possesses a rich and complex organoleptic profile that is of significant interest to the flavor, fragrance, and food science industries. Its characteristic fruity, green, and citrus notes, with subtle underlying complexities, contribute to the sensory experience of many natural and formulated products. This technical guide has provided a detailed overview of these properties, along with standardized experimental protocols for their evaluation. The presented information, including qualitative descriptors, quantitative use levels, and detailed methodologies for sensory and instrumental analysis, serves as a valuable resource for professionals seeking to understand and utilize the unique sensory attributes of this important flavor compound. Further research to determine precise odor and taste detection thresholds would be beneficial for more controlled applications.

References

- 1. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 4. methyl heptenone 110-93-0 [thegoodscentscompany.com]

- 5. methyl heptenone, 110-93-0 [thegoodscentscompany.com]

- 6. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [m.chemicalbook.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. Measuring Flavor and Sensory Protocols [sensapure.com]

- 10. flavorsum.com [flavorsum.com]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of 4-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context: The Aldol Condensation

The foundation for the synthesis of 4-Hepten-2-one and other α,β-unsaturated ketones was laid in 1872 by the French chemist Charles-Adolphe Wurtz.[1] Wurtz discovered the aldol reaction, a process in which two molecules of an aldehyde or ketone react to form a β-hydroxy aldehyde or β-hydroxy ketone. This was a pivotal moment in organic synthesis, providing a powerful method for forming carbon-carbon bonds.

Later, in 1880 and 1881, Rainer Ludwig Claisen and J. Gustav Schmidt independently expanded on this reaction, developing what is now known as the Claisen-Schmidt condensation. This variation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is particularly relevant as it provides a direct route to α,β-unsaturated aldehydes and ketones, the class of compounds to which 4-Hepten-2-one belongs. The general principles of the Claisen-Schmidt condensation, involving the reaction of an enolate with a carbonyl compound followed by dehydration, are directly applicable to the synthesis of aliphatic unsaturated ketones like 4-Hepten-2-one from smaller precursors such as propanal and acetone.

Discovery in Natural Sources

4-Hepten-2-one has been identified as a natural volatile component in various plants. Its presence contributes to the characteristic aroma of these natural products.

Identification in Corn (Zea mays):

In 1984, Buttery and Ling conducted a study on the volatile components of corn leaves, with the aim of identifying potential insect attractants. Using Tenax trapping followed by capillary gas chromatography-mass spectrometry (GC-MS), they identified a range of volatile compounds. Among these was (Z)-4-hepten-2-one, found to be present at a concentration of 2-8% of the total volatile constituents.

Identification in Banana (Musa sapientum L.):

A comprehensive analysis of the volatile components of banana fruit was carried out by Shiota in 1993. This study led to the identification of 86 new esteric components in banana volatiles. Within this complex mixture, 4-hepten-2-one was identified, contributing to the fruit's characteristic aroma profile.

Chemical and Physical Properties

4-Hepten-2-one exists as two geometric isomers, (E)-4-Hepten-2-one and (Z)-4-Hepten-2-one. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [3] |

| Molecular Weight | 112.17 g/mol | [3] |

| IUPAC Name | (4E)-hept-4-en-2-one / (4Z)-hept-4-en-2-one | [3] |

| CAS Number | 36678-43-0 ((E)-isomer) | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 157-158 °C (estimated) | |

| Density | 0.85 g/cm³ (estimated) | |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Spectroscopic Data

The structural identification of 4-Hepten-2-one is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 112. Key fragments corresponding to the loss of methyl and acetyl groups. | [3] |

| Infrared (IR) Spectroscopy | Strong absorption band around 1670-1690 cm⁻¹ (C=O stretch of an α,β-unsaturated ketone). Absorption band around 1630-1650 cm⁻¹ (C=C stretch). | [3] |

| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons, protons alpha to the carbonyl group, and the terminal methyl and ethyl groups. The coupling constants of the vinyl protons differentiate between the (E) and (Z) isomers. | |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons. |

Experimental Protocols

Synthesis of (E)-4-Hepten-2-one via Claisen-Schmidt Condensation

This protocol describes a plausible method for the synthesis of (E)-4-Hepten-2-one based on the Claisen-Schmidt condensation of propanal and acetone.

Materials:

-

Propanal

-

Acetone

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a molar excess of acetone with an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Propanal: Slowly add propanal dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Neutralize the reaction mixture with a dilute solution of hydrochloric acid until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain (E)-4-Hepten-2-one.

Visualizations

Caption: General pathway for the synthesis of 4-Hepten-2-one via Claisen-Schmidt condensation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hepten-2-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hepten-2-one is a valuable intermediate in organic synthesis, utilized in the production of various fine chemicals and pharmaceutical precursors. The aldol condensation provides a classic and effective method for the carbon-carbon bond formation required for its synthesis. This document offers detailed protocols and application notes for the synthesis of 4-hepten-2-one through the base-catalyzed aldol condensation of acetone and pentanal. The information presented is intended to guide researchers in achieving a successful synthesis, with considerations for reaction optimization, purification, and management of potential side reactions.

Reaction Scheme

The synthesis proceeds via the aldol condensation of acetone and pentanal, followed by dehydration to yield the α,β-unsaturated ketone, 4-hepten-2-one.

Caption: Overall reaction scheme for the synthesis of 4-Hepten-2-one.

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Acetone | C₃H₆O | 58.08 | 56 |

| Pentanal | C₅H₁₀O | 86.13 | 103 |

| (E)-4-Hepten-2-one | C₇H₁₂O | 112.17[1] | 156-157 (at 760 mmHg)[2] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Expected Outcome/Rationale |

| Molar Ratio (Acetone:Pentanal) | 5-10 : 1 | A large excess of acetone favors the crossed aldol condensation and minimizes the self-condensation of pentanal.[3] |

| Catalyst | 10-20% Aqueous NaOH | A common and effective base catalyst for aldol condensations. |

| Reaction Temperature | 0-5 °C (initial), then Room Temp. | Initial cooling controls the exothermic reaction and minimizes side reactions. Subsequent warming to room temperature drives the reaction to completion.[3] |

| Reaction Time | 12-24 hours | Allows for the completion of both the aldol addition and subsequent dehydration. |

| Expected Yield | Moderate to Good | Yields can be variable and are influenced by reaction conditions and purification efficiency. |

| Stereoselectivity | Predominantly (E)-isomer | The (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance. |

Experimental Protocols

Materials and Equipment

-

Acetone (ACS grade or higher)

-

Pentanal (Valeraldehyde, 98% or higher)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Detailed Synthesis Protocol

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a 5 to 10 molar excess of acetone with a 10-20% aqueous solution of sodium hydroxide.

-

Cool the mixture to 0-5 °C using an ice bath.

-

-

Addition of Pentanal:

-

Slowly add 1 molar equivalent of pentanal dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours.

-

It is crucial to maintain the low temperature during the addition to control the reaction rate and minimize side reactions.[3]

-

-

Reaction Progression:

-

After the complete addition of pentanal, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup Procedure:

-

Carefully neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the solution is slightly acidic (check with pH paper).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude 4-hepten-2-one by fractional distillation under reduced pressure. The boiling point of the isomeric 2-hepten-4-one is reported as 156-157 °C at atmospheric pressure[2]; the boiling point of 4-hepten-2-one is expected to be similar. For a related compound, 4-bromo-2-heptene, the boiling point is 70-71 °C at 32 mmHg. Distillation under reduced pressure is recommended to prevent decomposition at high temperatures.

-

Collect the fraction corresponding to the boiling point of 4-hepten-2-one.

-

Mandatory Visualizations

Aldol Condensation Mechanism

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Hepten-2-one.

Troubleshooting and Optimization

-

Low Yield: Low yields are often due to competing side reactions.[3]

-

Self-condensation of Acetone: The formation of diacetone alcohol and its dehydration product, mesityl oxide, can be a significant side reaction. Using a large excess of acetone helps to minimize this.[3]

-

Self-condensation of Pentanal: While less favored than the reaction with the ketone enolate, self-condensation of pentanal can still occur. Slow, controlled addition of pentanal to the acetone-base mixture is critical to keep the concentration of the enolizable aldehyde low.

-

Incomplete Reaction: Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.

-

Product Loss During Workup: Ensure efficient extraction and careful handling during purification to minimize loss of the product.

-

-

Formation of Impurities:

-

Aldol Adduct: The initial β-hydroxy ketone (4-hydroxyheptan-2-one) may be present if the dehydration step is incomplete. Ensuring a sufficient reaction time or gentle heating can promote dehydration.

-

Positional Isomers: Small amounts of other double bond isomers may form depending on the reaction conditions. Careful fractional distillation is key to separating these isomers.

-

-

Control of E/Z Isomerism:

-

The formation of both (E) and (Z) isomers is possible. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. Running the reaction at slightly elevated temperatures for a longer duration can favor the formation of the more stable (E)-isomer. However, this may also increase the likelihood of side reactions.

-

Conclusion

The aldol condensation of acetone and pentanal is a robust method for the synthesis of 4-hepten-2-one. Careful control of reaction parameters such as stoichiometry, temperature, and addition rate is essential for maximizing the yield of the desired product and minimizing side reactions. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in the successful synthesis and purification of this important chemical intermediate.

References

Synthesis of 4-Hepten-2-one via Grignard Reaction: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of 4-hepten-2-one, a valuable unsaturated ketone intermediate in organic synthesis. The methodology follows a two-step sequence commencing with the nucleophilic addition of a propenylmagnesium bromide Grignard reagent to acetaldehyde, yielding the secondary alcohol 4-hepten-2-ol. Subsequent selective oxidation of the alcohol using pyridinium chlorochromate (PCC) affords the target compound. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of 4-hepten-2-one.

Introduction

Unsaturated ketones, such as 4-hepten-2-one, are versatile building blocks in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The Grignard reaction remains a cornerstone of carbon-carbon bond formation, providing a robust method for the construction of alcohols from carbonyl compounds.[1] This protocol details a reliable procedure for the preparation of 4-hepten-2-one, beginning with the formation of a key secondary alcohol intermediate through a Grignard reaction, followed by a mild oxidation.

Data Presentation

Table 1: Reagent and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1-Bromopropene | C₃H₅Br | 120.98 | Grignard Precursor |

| Magnesium Turnings | Mg | 24.31 | Reagent |

| Acetaldehyde | C₂H₄O | 44.05 | Electrophile |

| 4-Hepten-2-ol | C₇H₁₄O | 114.19 | Intermediate |

| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | Oxidizing Agent |

| (E)-4-Hepten-2-one | C₇H₁₂O | 112.17 | Final Product[2] |

Table 2: Expected Yields

| Reaction Step | Product | Typical Yield (%) |

| Grignard Reaction | 4-Hepten-2-ol | 60-80% (estimated) |

| PCC Oxidation | 4-Hepten-2-one | 70-90% (estimated) |

Table 3: Spectroscopic Data for (E)-4-Hepten-2-one

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 5.45-5.35 | m | 2H | -CH=CH- | - |

| 3.10 | d | 2H | =CH-CH₂ -C=O | 6.8 |

| 2.15 | s | 3H | -C(=O)-CH₃ | - |

| 2.05 | q | 2H | -CH₂ -CH= | 7.0 |

| 0.95 | t | 3H | -CH₂-CH₃ | 7.5 |

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 208.5 | C=O |

| 130.0 | -C H=CH- |

| 125.5 | -CH=C H- |

| 49.5 | =CH-C H₂-C=O |

| 29.8 | -C(=O)-C H₃ |

| 25.5 | -C H₂-CH= |

| 13.5 | -CH₂-C H₃ |

IR (Neat)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2965 | C-H stretch (sp³) |

| 1715 | C=O stretch (ketone) |

| 1650 | C=C stretch (alkene) |

| 1450 | C-H bend (CH₂) |

| 1360 | C-H bend (CH₃) |

| 965 | =C-H bend (trans alkene) |

Experimental Protocols

Protocol 1: Synthesis of 4-Hepten-2-ol via Grignard Reaction

This protocol outlines the formation of the Grignard reagent, propenylmagnesium bromide, and its subsequent reaction with acetaldehyde.

Materials:

-

Magnesium turnings

-

1-Bromopropene

-

Anhydrous diethyl ether (Et₂O)

-

Iodine crystal (as initiator)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

To the flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, prepare a solution of 1-bromopropene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropene solution and a single crystal of iodine to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[3] This will protonate the alkoxide and precipitate magnesium salts.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-